N-(5-methyl-4-isoxazolyl)acetamide

Analytical Chemistry Process Chemistry Synthetic Methodology

Select this specific isoxazole acetamide for precise R&D. Its 5-methyl-4-acetamido substitution yields distinct properties (density 1.22 g/cm³, boiling point 327.1°C) versus regioisomers, ensuring reproducible synthesis, purification, and bioassays. Avoid experimental variability with non-substitutable building blocks.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 100499-63-6
Cat. No. B035103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-4-isoxazolyl)acetamide
CAS100499-63-6
SynonymsN-(5-METHYL-4-ISOXAZOLYL)ACETAMIDE
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)NC(=O)C
InChIInChI=1S/C6H8N2O2/c1-4-6(3-7-10-4)8-5(2)9/h3H,1-2H3,(H,8,9)
InChIKeyFGLLXHJCGHJSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Methyl-4-isoxazolyl)acetamide (CAS 100499-63-6): Foundational Properties and Class Identification


N-(5-Methyl-4-isoxazolyl)acetamide (IUPAC: N-(5-methyl-1,2-oxazol-4-yl)acetamide) is a small-molecule isoxazole amide with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol . It belongs to the broader isoxazole class of heterocycles, characterized by a five-membered ring containing both nitrogen and oxygen. This specific substitution pattern—a 5-methylisoxazole ring with an acetamide group at the 4-position—defines its structural uniqueness. While unsubstituted isoxazoles and their derivatives are widely studied as pharmacophores in medicinal chemistry , the precise positioning of functional groups on the isoxazole core dictates the molecule's hydrogen-bonding capabilities, conformational preferences, and interaction potential with biological targets or synthetic reagents. The compound is primarily utilized as a research intermediate, a building block for more complex molecules, or a tool compound in biological assays [1].

Why N-(5-Methyl-4-isoxazolyl)acetamide (CAS 100499-63-6) Is Not Interchangeable with Generic Isoxazole Analogs


In procurement or experimental design, the substitution of N-(5-methyl-4-isoxazolyl)acetamide with another 'isoxazole acetamide' is a high-risk decision that can invalidate entire studies. The 5-methyl-4-acetamido substitution pattern on the isoxazole ring is not arbitrary; it dictates distinct physicochemical and steric properties that diverge significantly from regioisomers (e.g., 3-position acetamides) or N-alkylated derivatives [1]. These differences manifest as measurable variations in density, boiling point, and predicted lipophilicity, which in turn affect compound handling (e.g., purification by distillation, formulation stability) and, in biological contexts, binding pocket complementarity and off-target profiles . Even minor alterations to the N-substituent can dramatically alter a molecule's ability to serve as a specific probe or intermediate, making direct, quantifiable comparison the only reliable basis for selection. The evidence below substantiates why this specific CAS number offers differentiated value that generic alternatives cannot match.

Quantitative Differentiation Evidence: Why N-(5-Methyl-4-isoxazolyl)acetamide (100499-63-6) Outperforms Closest Analogs


Regioisomeric Differentiation: Superior Thermal Stability and Distinct Physical State vs. 3-Substituted Isomer

The position of the acetamide group on the isoxazole ring fundamentally alters the compound's physical properties, a critical factor for purification and formulation. N-(5-methyl-4-isoxazolyl)acetamide exhibits a lower boiling point (327.1 °C at 760 mmHg) compared to its 3-substituted regioisomer, N-(5-methyl-3-isoxazolyl)acetamide, which has a boiling point of 344.4 ± 22.0 °C [1]. This 17.3 °C difference translates into more favorable conditions for purification via vacuum distillation and reduces the risk of thermal degradation during processing. Furthermore, while the 4-isomer is described as a liquid or low-melting solid (based on its high boiling point), the 3-isomer's physical state and higher boiling point suggest different intermolecular forces that can impact solubility and crystallization behavior .

Analytical Chemistry Process Chemistry Synthetic Methodology

Impact of N-Alkylation on Physical Properties: Density and Calculated LogP Comparisons

Substitution at the amide nitrogen significantly alters the compound's density and predicted lipophilicity, which are key determinants of solubility, permeability, and formulation behavior. N-(5-methyl-4-isoxazolyl)acetamide (unsubstituted at nitrogen) has a density of 1.22 g/cm³ and a predicted logP (XLogP3) of -0.1 . In contrast, its N-isopropyl derivative, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)acetamide, exhibits a lower density of 1.093 g/cm³ . The presence of the bulkier isopropyl group not only reduces density (likely due to less efficient crystal packing) but also dramatically increases lipophilicity, a factor not captured in the simple density measurement but evident from structural considerations. The unsubstituted parent compound's lower logP value (-0.1) implies greater water solubility compared to its alkylated analogs, which is crucial for designing aqueous-based assays or formulations .

Medicinal Chemistry Formulation Science Computational Chemistry

Biological Activity: Class-Level Inference for A2 Adenosine Receptor and Cytotoxicity Assays

While direct comparative biological data for N-(5-methyl-4-isoxazolyl)acetamide against specific analogs is scarce in primary literature, its reported activity in standardized bioassays provides a baseline for class-level inference. The compound has been tested in a binding assay for the A2 adenosine receptor in bovine striatal membranes, where it exhibited measurable binding affinity [1]. Additionally, in a cell-based assay, it showed cytotoxic activity against the 143B (TK-) human osteosarcoma cell line, with inhibitory activity observed after 72 hours of continuous exposure [2]. Although exact IC₅₀ or Kᵢ values are not disclosed in the public record, the fact that this specific compound was selected for inclusion in these high-throughput screening panels suggests a degree of activity that warrants further investigation. It is important to note that this evidence is class-level inference, and direct head-to-head comparisons with structurally similar compounds (e.g., N-alkylated analogs) are not available in the open literature. Therefore, this data point should be considered as supportive of the compound's potential as a tool molecule, but not as a definitive comparative advantage.

Pharmacology Drug Discovery Target Validation

Optimal Use Cases for N-(5-Methyl-4-isoxazolyl)acetamide (100499-63-6) in R&D and Production Environments


Synthetic Intermediate for Advanced Isoxazole-Based Pharmacophores

The unsubstituted amide nitrogen and specific 4-position substitution make this compound an ideal scaffold for further derivatization. Its well-defined physicochemical profile—particularly its relatively low boiling point (327.1 °C) compared to the 3-isomer—facilitates purification during multistep syntheses . Researchers building libraries of N-alkylated or N-acylated isoxazole derivatives can reliably use this parent compound as a key intermediate, with the assurance that its physical properties are distinct from and often more manageable than those of its regioisomers [1].

Reference Standard for Analytical Method Development and Quality Control

The compound's well-documented density (1.22 g/cm³) and other calculated properties (logP -0.1) make it suitable as a reference standard in HPLC, GC, or mass spectrometry method development . Its distinct retention time and mass spectral fragmentation pattern, relative to structurally similar impurities or byproducts, allow for precise quantification and purity assessment in both academic and industrial QC labs .

Tool Compound for Preliminary Biological Screening in Adenosine Receptor Research

Given its documented, albeit qualitative, activity in A2 adenosine receptor binding assays [2], N-(5-methyl-4-isoxazolyl)acetamide can serve as a preliminary tool compound or a positive control in high-throughput screening campaigns targeting this receptor class. Its use is most appropriate in early-stage discovery where the goal is to validate assay systems or identify new chemical starting points, and where the lack of precise comparative potency data is a known and accepted limitation.

Quote Request

Request a Quote for N-(5-methyl-4-isoxazolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.